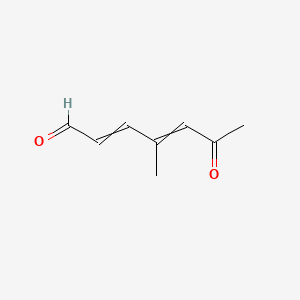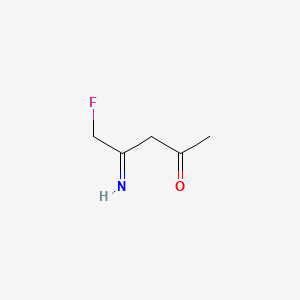![molecular formula C11H10N2O3 B13835916 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is an organic compound with a molecular formula of C11H10N2O3 It is a derivative of oxolane-2,4-dione, featuring a diazenyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione typically involves the following steps:
Diazotization Reaction: The starting material, 4-methylaniline, undergoes diazotization to form the diazonium salt. This is achieved by treating 4-methylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then coupled with oxolane-2,4-dione in the presence of a base, such as sodium acetate (NaOAc), to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium halides (NaX) or sodium alkoxides (NaOR) in polar solvents.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced diazenyl groups.
Substitution: Substituted oxolane-2,4-dione derivatives with various functional groups.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylphenyl)oxolane-2,5-dione: A structurally similar compound with a different substitution pattern on the oxolane ring.
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione: Another derivative with an ethyl group instead of the diazenyl group.
Uniqueness
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)12-13-10-9(14)6-16-11(10)15/h2-5,10H,6H2,1H3 |
Clé InChI |
OPCURBBWCCVPQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


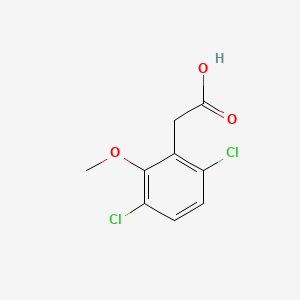
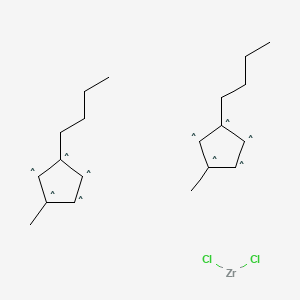
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
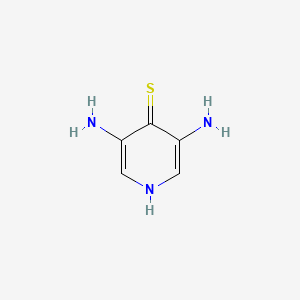
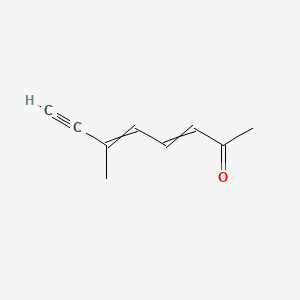
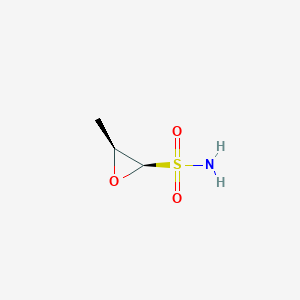
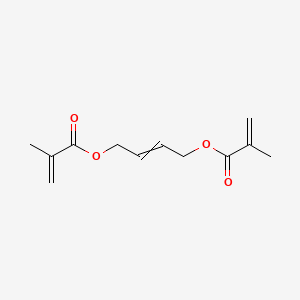
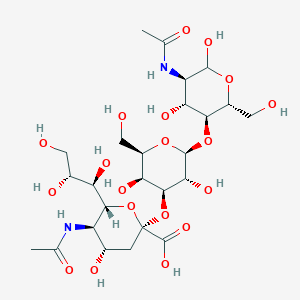
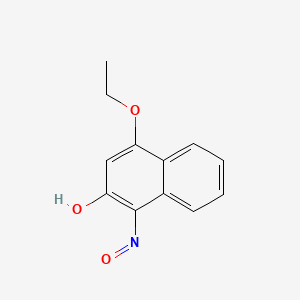
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

